molecular formula C12H21NO3 B6230896 tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2155867-30-2

tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Cat. No. B6230896
CAS RN: 2155867-30-2
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (TBHAC) is a novel spirocyclic compound with several unique properties and potential applications in scientific research. TBHAC has been studied for its ability to modulate various metabolic pathways and for its potential applications in drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is not yet fully understood. However, it is believed that tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate acts as a modulator of various metabolic pathways, including those involving COX-2 and the cytochrome P450 enzyme system. It is thought that tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate binds to the active sites of these enzymes, preventing the enzymes from catalyzing their respective reactions. In addition, tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has been found to inhibit the growth of certain cancer cell lines, possibly by interfering with their metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate have yet to be fully elucidated. However, it has been found to inhibit the enzyme COX-2, which is involved in inflammation and pain. In addition, tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has been found to modulate the activity of the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics. It is also believed that tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate may have potential applications in cancer therapy, as it has been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate in laboratory experiments include its ease of synthesis and its high yield. In addition, it has been found to modulate the activity of the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics. However, the mechanism of action of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is not yet fully understood, and its biochemical and physiological effects are still being studied.

Future Directions

The potential future directions for research on tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate include further study of its mechanism of action and biochemical and physiological effects. In addition, further studies could be conducted to investigate the potential applications of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate in cancer therapy and drug discovery. In addition, studies could be conducted to explore the potential of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate to modulate other metabolic pathways, such as those involved in the metabolism of hormones and other biomolecules. Finally, further research could be conducted to investigate the potential of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate to interact with other compounds and to develop new synthetic routes for its synthesis.

Synthesis Methods

Tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can be synthesized from commercially available starting materials. The synthesis involves a three-step reaction sequence, beginning with the reaction of a tert-butyl halide with a hydroxyl amine to form a tert-butyl amine, followed by the addition of a carboxylic acid to form an amide, and finally the reaction of the amide with a diketene to form the desired tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate. The synthesis can be carried out in a single flask, and the yield of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is typically high.

Scientific Research Applications

Tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has been studied for its ability to modulate various metabolic pathways and for its potential applications in drug discovery. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has also been shown to modulate the activity of the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics. In addition, tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of certain cancer cell lines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with sodium hydroxide and hydrogen peroxide to form tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.", "Starting Materials": [ "tert-butyl 4-azaspiro[2.5]octane-4-carboxylate", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Add tert-butyl 4-azaspiro[2.5]octane-4-carboxylate to a reaction flask", "Add sodium hydroxide to the reaction flask and stir for 30 minutes", "Add hydrogen peroxide to the reaction flask and stir for an additional 30 minutes", "Filter the reaction mixture and wash with water", "Dry the product under vacuum to obtain tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate" ] }

CAS RN

2155867-30-2

Product Name

tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.